N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

N-Boc-N-(2,5-dichlorobenzoyl)glycine benzyl ester (CAS 2097800-19-4) is a fully protected glycine building block that combines a tert-butoxycarbonyl (Boc) group on the nitrogen, a 2,5-dichlorobenzoyl N-acyl substituent, and a benzyl ester on the carboxylic acid. This compound belongs to the class of N-Boc-N-acyl-α-amino acid derivatives, which are employed as advanced intermediates in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Molecular Formula C21H21Cl2NO5
Molecular Weight 438.3 g/mol
Cat. No. B11925692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester
Molecular FormulaC21H21Cl2NO5
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC(=O)OCC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C21H21Cl2NO5/c1-21(2,3)29-20(27)24(19(26)16-11-15(22)9-10-17(16)23)12-18(25)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3
InChIKeyZRPVCMVFSGTTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester: Protected Glycine Derivative for Orthogonal Peptide Synthesis


N-Boc-N-(2,5-dichlorobenzoyl)glycine benzyl ester (CAS 2097800-19-4) is a fully protected glycine building block that combines a tert-butoxycarbonyl (Boc) group on the nitrogen, a 2,5-dichlorobenzoyl N-acyl substituent, and a benzyl ester on the carboxylic acid [1]. This compound belongs to the class of N-Boc-N-acyl-α-amino acid derivatives, which are employed as advanced intermediates in solid-phase peptide synthesis (SPPS) and medicinal chemistry [1]. Its orthogonal protection strategy—wherein the Boc group is cleaved under mild acidolysis (e.g., 50% TFA) while the benzyl ester requires strong acids (HF or TFMSA)—enables sequential, residue-specific modifications without premature deprotection .

Why N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester Cannot Be Replaced by Simpler Glycine Derivatives


In-class compounds such as N-Boc-glycine benzyl ester (lacking the N-acyl group) or N-(2,5-dichlorobenzoyl)glycine benzyl ester (lacking the Boc group) cannot substitute for the target compound in protocols that demand dual protection and specific electronic/steric tuning. The simultaneous presence of the acid-labile Boc group and the strong acid-requiring benzyl ester constitutes a practical orthogonal protection scheme essential for stepwise deprotection . Moreover, the 2,5-dichlorobenzoyl moiety—a key substructure in the proteasome inhibitor ixazomib [1]—imparts distinct lipophilicity (LogP 5.13) and conformational constraints that simpler benzoyl or alkyl analogs do not provide [2]. Swapping with a less substituted derivative would compromise both synthetic flexibility and downstream biological relevance.

N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester: Quantitative Differentiation vs. Closest Analogs


Orthogonal Protection: Dual Deprotection Selectivity Not Offered by Mono-Protected Analogs

The target compound provides a practical orthogonal protection system: the Boc group is removed with 50% trifluoroacetic acid (TFA) in dichloromethane, while the benzyl ester remains intact and requires hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage . In contrast, N-(2,5-dichlorobenzoyl)glycine benzyl ester (CAS 1328739-76-9) lacks the Boc group and cannot undergo sequential N-terminal deprotection . Conversely, N-Boc-glycine benzyl ester (MW 279.33) lacks the N-acyl substituent, removing the ability to introduce the 2,5-dichlorobenzoyl pharmacophore [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Lipophilicity: 3.61 LogP Units Higher than N-(2,5-Dichlorobenzoyl)glycine

The target compound exhibits a calculated LogP of 5.13, as reported by Chemsrc [1]. This value is 3.61 log units greater than the LogP of 1.52 measured for N-(2,5-dichlorobenzoyl)glycine (CAS 667403-46-5), the core scaffold without Boc and benzyl ester protections . The marked increase in lipophilicity arises from the addition of the Boc group and the benzyl ester, which together add 13 carbon atoms and 2 oxygen atoms compared to the parent acid.

LogP Lipophilicity Drug Design ADME

Molecular Weight Differentiation: +100 g/mol vs. N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester

The target compound (C21H21Cl2NO5) has a molecular weight of 438.30 g/mol [1]. N-(2,5-Dichlorobenzoyl)glycine benzyl ester (C16H13Cl2NO3), which lacks the Boc group, weighs 338.18 g/mol . The difference of 100.12 g/mol corresponds precisely to the addition of a tert-butoxycarbonyl moiety (C5H9O2). This mass difference is readily detectable by LC-MS and provides a clear quality control marker for distinguishing the fully protected intermediate from underivatized material.

Molecular Weight Building Block Quality Control

Purity Specifications: Up to 98% vs. 95% for the Free Acid Form

Commercial sources list the benzyl ester at purities of ≥95% and up to 98% (NLT 98%) . In comparison, N-Boc-N-(2,5-dichlorobenzoyl)glycine (the free acid, CAS 2097800-57-0) is typically offered at 95% purity . While both purity levels are acceptable for research, the availability of a 98% grade for the benzyl ester provides a higher-assurance option for sensitive coupling reactions where impurities could cap the growing peptide chain.

Purity Specification Reproducibility

Selective Boc Cleavage in N-Boc-N-Acyl Diprotected Amines

A mild, selective method for cleaving the Boc group from N-Boc-N-acyl-α-amino acid derivatives using Montmorillonite K-10 in CH2Cl2 at room temperature has been reported, with complete retention of stereochemical integrity [1]. This protocol is directly applicable to the target compound, allowing the Boc group to be removed without affecting the 2,5-dichlorobenzoyl amide or the benzyl ester. Such selectivity is not possible with unprotected glycine or simple N-Boc-glycine esters, which would undergo simultaneous deprotection or require harsher conditions.

Deprotection Stereochemistry Retention Montmorillonite K-10

Industrial Relevance: Substructure of FDA-Approved Ixazomib

The 2,5-dichlorobenzoyl glycine motif is the core scaffold of ixazomib (Ninlaro®), an FDA-approved proteasome inhibitor for multiple myeloma [1][2]. While the target compound is not the drug itself, it serves as a fully protected synthetic precursor that can be elaborated to ixazomib analogs or used in structure-activity relationship (SAR) studies. Generic glycine derivatives lacking the 2,5-dichlorobenzoyl group do not provide this pharmacophoric element, rendering them unsuitable for projects targeting proteasome inhibition.

Ixazomib Proteasome Inhibitor Multiple Myeloma

N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester: High-Value Application Scenarios


Solid-Phase Peptide Synthesis Requiring Orthogonal N-Terminal and Side-Chain Protection

In Boc/Bzl SPPS, the target compound can be directly loaded onto a resin or used as a building block in solution-phase fragment coupling. The Boc group is removed with 50% TFA/DCM to expose the free amine, while the benzyl ester and the 2,5-dichlorobenzoyl amide remain intact, allowing subsequent coupling to amino acids bearing acid-labile side-chain protections . This orthogonal scheme is essential for synthesizing complex, branched peptides where partial deprotection would lead to unwanted side reactions.

Synthesis of Ixazomib Analogs and Proteasome Inhibitor Libraries

The 2,5-dichlorobenzoyl glycine moiety is a validated substructure for proteasome inhibition, as evidenced by ixazomib [1]. The fully protected benzyl ester serves as an advanced intermediate that can be elaborated via selective deprotection and coupling to boronic acid derivatives. Procurement of this specific building block enables medicinal chemists to efficiently diversify the ixazomib scaffold without constructing the dichlorobenzoyl glycine core de novo.

Lipophilic Prodrug Design and Formulation Studies

With a LogP of 5.13 [2], the compound is significantly more lipophilic than the parent acid (LogP 1.52). This property makes it a candidate for prodrug approaches where enhanced membrane permeability is desired. The benzyl ester can be cleaved in vivo by esterases or under hydrogenolysis, releasing the active N-Boc-N-(2,5-dichlorobenzoyl)glycine. Procurement of the benzyl ester directly provides a pre-formed lipophilic entity, bypassing the need for separate esterification steps.

Stereoselective Synthesis Using Mild Boc Deprotection Protocols

The Montmorillonite K-10 method for selective Boc cleavage from N-Boc-N-acyl-α-amino acid derivatives [3] is directly applicable to the target compound. This mild protocol preserves the stereochemical integrity of adjacent chiral centers and avoids racemization that can occur under strongly acidic conditions. Laboratories engaged in enantioselective synthesis of peptidomimetics or chiral pool-derived molecules will find the benzyl ester form advantageous for maintaining optical purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.